molecular formula C8H9ClFNO B13075218 2-Chloro-4-(2-fluoroethoxy)aniline

2-Chloro-4-(2-fluoroethoxy)aniline

Katalognummer: B13075218
Molekulargewicht: 189.61 g/mol
InChI-Schlüssel: YENKMQGRIILCSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoroethoxy)aniline typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.

    Reduction: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.

    Etherification: 2-Chloroaniline is then reacted with 2-fluoroethanol under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-chloro-4-(2-fluoroethoxy)nitrobenzene.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(2-fluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloroaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.

    4-Fluoroaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Chloro-4-nitroaniline: Contains a nitro group instead of the 2-fluoroethoxy group, leading to different chemical properties.

Eigenschaften

Molekularformel

C8H9ClFNO

Molekulargewicht

189.61 g/mol

IUPAC-Name

2-chloro-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-10)1-2-8(7)11/h1-2,5H,3-4,11H2

InChI-Schlüssel

YENKMQGRIILCSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCF)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.